CA030-Type Cathepsin B Inhibitors: (2R,3R) Epoxysuccinyl Configuration Confers ~2.9-Fold Higher Inhibitory Potency Than (2S,3S) Diastereomer
In a direct head-to-head kinetic comparison of CA030-type trans-epoxysuccinyl inhibitors, the (2R,3R)-configured compound EtO-(2R,3R)-tEps-Leu-Pro-OH exhibited a second-order rate constant k2/Ki = 567,000 M−1·s−1 against bovine cathepsin B, whereas the (2S,3S) diastereomeric variant (Agm-Orn-(2S,3S)-tEps-Leu-Pro-OH) displayed k2/Ki = 197,000 M−1·s−1 [1]. This represents an approximately 2.9-fold potency advantage for the (2R,3R) configuration in the CA030 scaffold. Critically, this stereochemical preference is reversed relative to the natural product E-64 series, where the (2S,3S) configuration is favored, confirming that the optimal epoxysuccinyl stereochemistry is inhibitor-scaffold-dependent and cannot be assumed a priori [2]. The (2R,3R) bromohydrin is the essential chiral precursor for accessing this high-potency CA030-type inhibitor space.
| Evidence Dimension | Second-order inhibition rate constant (k2/Ki) for cathepsin B |
|---|---|
| Target Compound Data | EtO-(2R,3R)-tEps-Leu-Pro-OH: k2/Ki = 567,000 M−1·s−1 |
| Comparator Or Baseline | Agm-Orn-(2S,3S)-tEps-Leu-Pro-OH: k2/Ki = 197,000 M−1·s−1 |
| Quantified Difference | ~2.9-fold higher potency for (2R,3R) configuration |
| Conditions | In vitro kinetic assay; bovine cathepsin B; covalent inhibition mechanism via epoxide ring opening at Cys29 |
Why This Matters
For procurement decisions in cathepsin B inhibitor programs targeting the CA030 scaffold, selecting the (2R,3R) bromohydrin precursor directly determines access to a ~2.9-fold potency advantage over the (2S,3S) series, a difference that can translate into meaningful cellular and in vivo efficacy margins.
- [1] Turk, D., Guncar, G., Podobnik, M., & Turk, B. (2004). Crystal structure of NS-134 in complex with bovine cathepsin B: a two-headed epoxysuccinyl inhibitor extends along the entire active-site cleft. Biochemical Journal, 381(2), 511–517. (See kinetic data at lines 319–322; refs 23–24 therein.) View Source
- [2] Schaschke, N., Assfalg-Machleidt, I., Machleidt, W., Turk, D., & Moroder, L. (1997). E-64 analogues as inhibitors of cathepsin B. On the role of the absolute configuration of the epoxysuccinyl group. Bioorganic & Medicinal Chemistry, 5(9), 1789–1797. View Source
